m-(o-Toluidino)phenol sulphate m-(o-Toluidino)phenol sulphate
Brand Name: Vulcanchem
CAS No.: 93920-37-7
VCID: VC16966011
InChI: InChI=1S/C13H13NO.H2O4S/c1-10-5-2-3-8-13(10)14-11-6-4-7-12(15)9-11;1-5(2,3)4/h2-9,14-15H,1H3;(H2,1,2,3,4)
SMILES:
Molecular Formula: C13H15NO5S
Molecular Weight: 297.33 g/mol

m-(o-Toluidino)phenol sulphate

CAS No.: 93920-37-7

Cat. No.: VC16966011

Molecular Formula: C13H15NO5S

Molecular Weight: 297.33 g/mol

* For research use only. Not for human or veterinary use.

m-(o-Toluidino)phenol sulphate - 93920-37-7

Specification

CAS No. 93920-37-7
Molecular Formula C13H15NO5S
Molecular Weight 297.33 g/mol
IUPAC Name 3-(2-methylanilino)phenol;sulfuric acid
Standard InChI InChI=1S/C13H13NO.H2O4S/c1-10-5-2-3-8-13(10)14-11-6-4-7-12(15)9-11;1-5(2,3)4/h2-9,14-15H,1H3;(H2,1,2,3,4)
Standard InChI Key UPPOYKVRYYAJIK-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1NC2=CC(=CC=C2)O.OS(=O)(=O)O

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name for m-(o-toluidino)phenol sulphate is 3-(2-methylanilino)phenol;sulfuric acid, reflecting its composition as a sulfate salt of the parent compound m-(o-toluidino)phenol (CID 80436) . The molecule features a toluidine group (2-methylaniline) linked to a phenol ring at the meta position, esterified with a sulfate group. The SMILES notation CC1=CC=CC=C1NC2=CC(=CC=C2)O.OS(=O)(=O)O\text{CC1=CC=CC=C1NC2=CC(=CC=C2)O.OS(=O)(=O)O} confirms this arrangement, highlighting the ortho-methyl substitution on the aniline moiety and the sulfate ester bond .

2D and 3D Conformational Analysis

The 2D structure, available in PubChem, illustrates planar aromatic rings with substituents in meta and ortho positions . Computational 3D models reveal non-coplanar orientations of the toluidine and phenol groups, with the sulfate group introducing steric hindrance and influencing molecular polarity .

Synthesis and Manufacturing

Parent Compound Derivation

m-(o-Toluidino)phenol, the precursor to the sulfate derivative, is synthesized via nucleophilic substitution between o-toluidine (2-methylaniline) and m-aminophenol . Sulfation of the phenolic hydroxyl group is typically achieved using chlorosulfonic acid or sulfur trioxide, methods analogous to those employed in synthesizing sulfated polysaccharides . For instance, sulfation of alginate with chlorosulfonic acid—a technique documented in hydrogel research—provides a conceptual framework for this reaction .

Purification and Characterization

Post-synthesis, the compound is purified via recrystallization or chromatography. Structural validation relies on nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy. 1H^1\text{H}-NMR peaks at 6.7–7.2 ppm confirm aromatic protons, while FTIR absorbance near 1250 cm1^{-1} corresponds to sulfate S=O stretching .

Physical and Chemical Properties

Physicochemical Parameters

Key physical properties, collated from PubChem and LookChem , are summarized below:

PropertyValue
Molecular Weight297.33 g/mol
Boiling Point343.9°C at 760 mmHg
Flash Point139.1°C
Polar Surface Area (PSA)115.24 Ų
LogP (Octanol-Water)3.945

The compound’s moderate LogP value suggests balanced hydrophobicity, enabling solubility in both polar and nonpolar solvents. The high PSA indicates strong hydrogen-bonding capacity, typical of sulfated organics .

Reactivity and Stability

The sulfate ester group confers hydrolytic instability under acidic or alkaline conditions, releasing sulfuric acid and the parent phenol. The toluidine moiety may undergo electrophilic substitution, while the phenolic group participates in oxidation reactions .

Research Gaps and Future Directions

Despite its well-characterized structure, m-(o-toluidino)phenol sulphate remains understudied in applied contexts. Priority research areas include:

  • Toxicity Profiling: Acute and chronic exposure studies to establish occupational exposure limits.

  • Application-Specific Studies: Evaluating its efficacy in drug delivery or polymer chemistry.

  • Environmental Fate: Assessing biodegradation pathways and ecotoxicological impacts.

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